Cis-5-(Tert-Butoxycarbonyl)-4,5,6,6A-Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid
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Overview
Description
Scientific Research Applications
Synthesis and Catalytic Activities of Ruthenium(II) Complexes
Ruthenium(II) carbonyl chloride complexes, including those with cis- and trans-isomers, have been synthesized and characterized for their catalytic activities in hydrogen transfer reactions of ketones (Cheng et al., 2009).
Synthesis of Stereosisomers of Tetrahydro-3Ah-Pyrrolo[3,4-D]Isoxazole-3-Carboxylic Acid
Efficient synthesis methods for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid have been developed, leading to the simplification of synthesis procedures for these unnatural amino acids (Bakonyi et al., 2013).
cis-Selective Synthesis of Pyrrolidines
A concise method for the synthesis of cis-2,5-disubstituted pyrrolidines has been reported, which focuses on N-tert-butoxycarbonylmethyl substitution in a pyroglutamic acid-derived substrate (Hussaini & Moloney, 2004).
Catalytic Activities of Group 6 Metal Carbonyl Complexes
Research on the relative stability of cis- and trans-isomers of bis(NHC)tetracarbonyl complexes of group 6 metals has been conducted, using triazolin- and tetrazolinylidene ligands (Frey et al., 2006).
Scale-up Synthesis of Deuterium-Labeled Cyclobutane Derivatives
Continuous photo flow synthesis has been investigated for the scale-up synthesis of deuterium-labeled cis-cyclobutane derivatives, important for the preparation of various biologically active compounds (Yamashita et al., 2019).
Synthesis of Enantiopure 4-Hydroxypipecolate and Derivatives
A method for synthesizing enantiopure 4-hydroxypipecolate and derivatives from a common dioxopiperidinecarboxylate precursor has been developed, showcasing the synthesis of important cis-4-hydroxy delta-lactams (Marin et al., 2004).
Heterogeneous Oxidation Catalysts from Molybdenum Tetracarbonyl Complexes
Tetracarbonyl complexes of molybdenum have been synthesized and used as precursors for heterogeneous catalysts in the epoxidation of olefins, demonstrating their potential in industrial applications (Neves et al., 2011).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific targets of the compound. Isoxazoles can interact with various biological targets based on their chemical diversity .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets and mode of action of the compound. Isoxazoles can affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. The tert-butyloxycarbonyl (Boc) group is commonly used in peptide synthesis to protect amino groups and can affect the compound’s pharmacokinetic properties .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Isoxazoles can have various molecular and cellular effects due to their diverse biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The Boc group can increase the stability of the compound .
Properties
IUPAC Name |
(3aR,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,2]oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-11(2,3)17-10(16)13-4-6-7(5-13)18-12-8(6)9(14)15/h6-7H,4-5H2,1-3H3,(H,14,15)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEJYQIQKJTMJM-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)ON=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)ON=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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